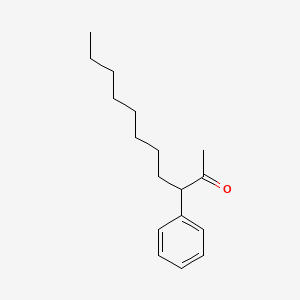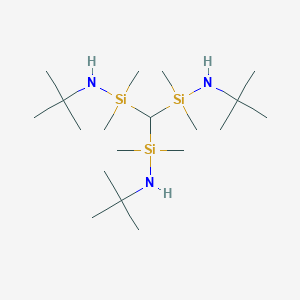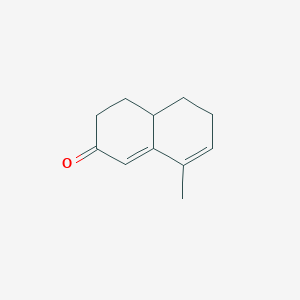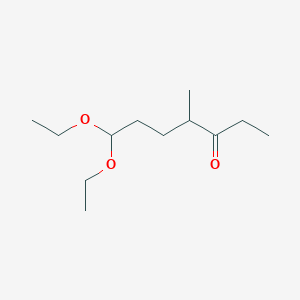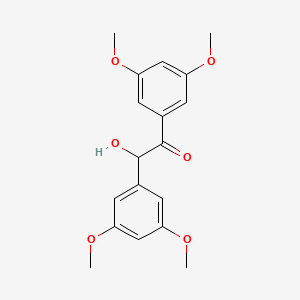![molecular formula C46H34N2 B15162479 1,3-Bis[4-(diphenylamino)phenyl]azulene CAS No. 862421-92-9](/img/structure/B15162479.png)
1,3-Bis[4-(diphenylamino)phenyl]azulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[4-(diphenylamino)phenyl]azulene is an organic compound known for its unique structural and electronic properties. It belongs to the class of azulene derivatives, which are characterized by their non-benzenoid aromatic structure. The compound features two diphenylamino groups attached to the azulene core, making it a valuable material in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(diphenylamino)phenyl]azulene typically involves the following steps:
Starting Materials: The synthesis begins with azulene and diphenylamine as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions and improve efficiency.
Automated Purification Systems: Advanced purification systems are employed to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis[4-(diphenylamino)phenyl]azulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diphenylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium or copper to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azulene oxides, while substitution reactions can produce various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis[4-(diphenylamino)phenyl]azulene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 1,3-Bis[4-(diphenylamino)phenyl]azulene involves its interaction with molecular targets and pathways. The compound’s unique electronic structure allows it to participate in various biochemical processes, including:
Electron Transfer: The compound can act as an electron donor or acceptor, facilitating redox reactions.
Binding to Biomolecules: It can bind to proteins and nucleic acids, influencing their function and activity.
Signal Transduction: The compound may modulate signaling pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
1,3-Bis[4-(diphenylamino)phenyl]azulene can be compared with other similar compounds, such as:
1,3-Bis[4-(dimethylamino)phenyl]azulene: This compound features dimethylamino groups instead of diphenylamino groups, resulting in different electronic properties.
1,3-Bis[4-(methoxy)phenyl]azulene: The presence of methoxy groups alters the compound’s reactivity and applications.
1,3-Bis[4-(bromophenyl)azulene: Bromine substitution introduces halogen bonding interactions, affecting the compound’s behavior.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and properties make it a valuable material for developing advanced technologies and exploring new scientific frontiers.
Eigenschaften
CAS-Nummer |
862421-92-9 |
|---|---|
Molekularformel |
C46H34N2 |
Molekulargewicht |
614.8 g/mol |
IUPAC-Name |
N,N-diphenyl-4-[3-[4-(N-phenylanilino)phenyl]azulen-1-yl]aniline |
InChI |
InChI=1S/C46H34N2/c1-6-16-37(17-7-1)47(38-18-8-2-9-19-38)41-30-26-35(27-31-41)45-34-46(44-25-15-5-14-24-43(44)45)36-28-32-42(33-29-36)48(39-20-10-3-11-21-39)40-22-12-4-13-23-40/h1-34H |
InChI-Schlüssel |
PCCWDLZHQSIFFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC(=C5C4=CC=CC=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Thieno[3,2-f]quinolin-2-yl)methanol](/img/structure/B15162412.png)
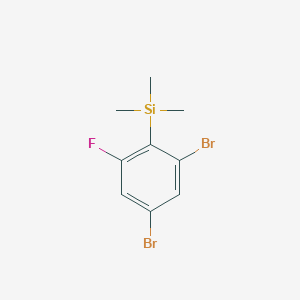
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B15162414.png)
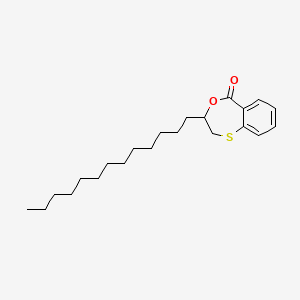
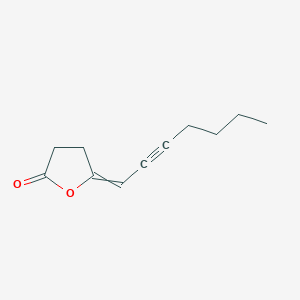
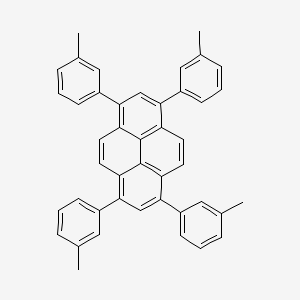

![Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide](/img/structure/B15162456.png)
